![molecular formula C19H17NO4 B1392570 3-Formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylic acid CAS No. 1242889-04-8](/img/structure/B1392570.png)
3-Formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylic acid
Overview
Description
3-Formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylic acid, also known as FMICA, is a naturally occurring organic compound found in some plant species. It is a member of the indole-2-carboxylic acid family and is used in various scientific research applications. The purpose of
Scientific Research Applications
Synthetic Chemistry
3-Formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylic acid has various applications in synthetic chemistry. It is utilized in the preparation of novel indole-benzimidazole derivatives, showcasing its versatility in creating complex chemical structures (Wang et al., 2016). Additionally, the compound is involved in the synthesis of pharmacologically active indoles, indicating its potential in the development of new therapeutic agents (Hishmat et al., 1999).
Protective Group Chemistry
This chemical compound has been used in protective group chemistry, particularly in oxidative debenzylation processes. For example, 4-methoxy-α-methylbenzyl alcohol, a related compound, is used as a protecting group for carboxylic acids, demonstrating the relevance of this class of compounds in protecting group strategies (Yoo et al., 1990).
Organic Synthesis
In organic synthesis, this compound plays a role in facilitating various synthesis processes. For instance, it is involved in the synthesis of ellipticine, a compound with potential pharmacological properties, by reacting with specific reagents (Miki et al., 2001). It also contributes to the preparation of hydroxyindole-3-carboxylic acids, illustrating its utility in creating diverse organic molecules (Marchelli et al., 1969).
Biological and Medicinal Chemistry
The compound is instrumental in the synthesis of various biologically active molecules, such as those with anti-inflammatory properties (Sharma et al., 2020). This indicates its importance in the field of medicinal chemistry, where it contributes to the development of new drugs and therapies.
Spectroscopic and Computational Studies
This compound is also the subject of spectroscopic and computational studies, which are crucial for understanding its properties and potential applications. For example, studies on methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, involve FT-IR, FT-Raman, UV, and NMR profiling to explore its electronic nature and potential as a precursor to biologically active molecules (Almutairi et al., 2017).
properties
IUPAC Name |
3-formyl-6-methoxy-1-[(2-methylphenyl)methyl]indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-5-3-4-6-13(12)10-20-17-9-14(24-2)7-8-15(17)16(11-21)18(20)19(22)23/h3-9,11H,10H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFGJRTYTLSVKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylic acid |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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